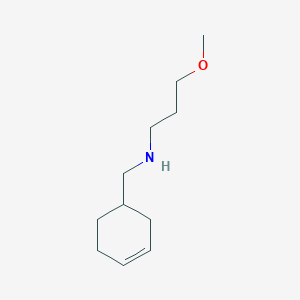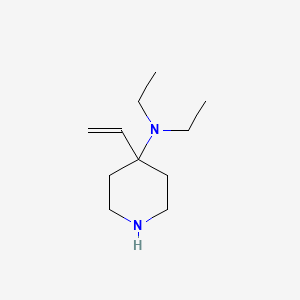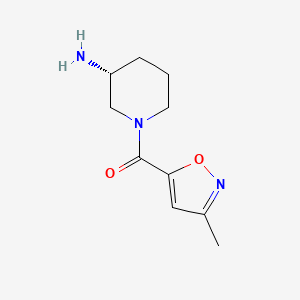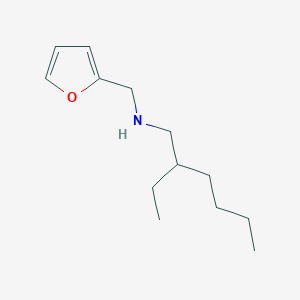![molecular formula C10H16O3S B13240822 7-Oxa-3lambda6-thiaspiro[5.6]dodec-9-ene-3,3-dione](/img/structure/B13240822.png)
7-Oxa-3lambda6-thiaspiro[5.6]dodec-9-ene-3,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Oxa-3lambda6-thiaspiro[5.6]dodec-9-ene-3,3-dione is a chemical compound with the molecular formula C10H16O3S and a molecular weight of 216.3 g/mol . This compound is known for its unique spiro structure, which includes both oxygen and sulfur atoms, making it a versatile compound in various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxa-3lambda6-thiaspiro[5.6]dodec-9-ene-3,3-dione typically involves the reaction of appropriate precursors under controlled conditions. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions using optimized conditions and catalysts to ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
7-Oxa-3lambda6-thiaspiro[5.6]dodec-9-ene-3,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides .
Applications De Recherche Scientifique
7-Oxa-3lambda6-thiaspiro[5.6]dodec-9-ene-3,3-dione has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-Oxa-3lambda6-thiaspiro[5.6]dodec-9-ene-3,3-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 7-Oxa-3lambda6-thiaspiro[5.6]dodec-9-ene-3,3-dione include other spiro compounds with oxygen and sulfur atoms in their structures. Examples include:
- 7-Oxa-3-thiaspiro[5.6]dodec-9-ene-3,3-dioxide
- 7-Oxa-3-thiaspiro[5.6]dodec-9-ene-3,3-sulfone .
Uniqueness
The uniqueness of this compound lies in its specific spiro structure and the presence of both oxygen and sulfur atoms. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C10H16O3S |
|---|---|
Poids moléculaire |
216.30 g/mol |
Nom IUPAC |
7-oxa-3λ6-thiaspiro[5.6]dodec-9-ene 3,3-dioxide |
InChI |
InChI=1S/C10H16O3S/c11-14(12)8-5-10(6-9-14)4-2-1-3-7-13-10/h1,3H,2,4-9H2 |
Clé InChI |
BNQDMJCMTBICBP-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCS(=O)(=O)CC2)OCC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B13240741.png)

![1-[(tert-Butoxy)carbonyl]-5-(4-methylpiperazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13240745.png)





![2-[(3-Aminopropyl)sulfanyl]-1-methyl-1H-imidazole](/img/structure/B13240801.png)

![[3-(Dimethylamino)propyl][1-(thiophen-2-YL)ethyl]amine](/img/structure/B13240810.png)

![Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate](/img/structure/B13240818.png)
![1-{[(Tert-butoxy)carbonyl]amino}-4-(propan-2-yl)cyclohexane-1-carboxylic acid](/img/structure/B13240826.png)
